N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Beschreibung
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (referred to as Compound 2b in ) is a sulfonamide derivative featuring a thiazole ring linked to a sulfamoylphenyl group and a 1,2,4-triazole-acetamide moiety. This compound has demonstrated significant antiproliferative activity by inhibiting matrix metalloproteinase-9 (MMP-9) and cathepsin D/L, making it a candidate for cancer therapy . Its synthesis likely involves multi-step reactions, including sulfonamide bond formation and heterocyclic substitutions, as seen in analogous compounds (e.g., ).
Eigenschaften
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S2/c20-12(7-19-9-14-8-16-19)17-10-1-3-11(4-2-10)24(21,22)18-13-15-5-6-23-13/h1-6,8-9H,7H2,(H,15,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFTSLQBDEFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC=N2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a novel compound with significant potential in pharmacological applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazole moiety : Known for its role in various biological activities.
- Triazole ring : Often associated with antifungal and antibacterial properties.
- Sulfamoyl group : Contributes to its mechanism of action similar to traditional sulfonamide antibiotics.
Antimicrobial Activity
Research has demonstrated that N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exhibits significant antimicrobial activity against various bacterial strains.
Case Studies and Findings
- In vitro Studies :
- A study evaluated the compound against both Gram-positive and Gram-negative bacteria. Results indicated that the compound showed potent inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Mechanism of Action :
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity.
Research Findings
- Inhibition of Pro-inflammatory Cytokines :
- Cellular Mechanisms :
Pharmacological Profile
The pharmacological profile of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide indicates a multifaceted therapeutic potential:
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Inhibition of folate synthesis |
| Anti-inflammatory | Reduces cytokine levels | Inhibition of NF-kB signaling |
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Thiazole and Triazole Moieties
2-(5-Methoxybenzimidazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (Compound 2e)
- Structure : Replaces the 1,2,4-triazole with a 5-methoxybenzimidazole group.
- Activity : Exhibits comparable antiproliferative activity to Compound 2b, with enhanced MMP-9 inhibition .
- Key Difference : The benzimidazole moiety may improve metabolic stability compared to the triazole group in 2b.
2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide (CAS 899589-46-9)
- Structure : Features a triazole-sulfanyl linker instead of sulfamoyl and lacks the phenyl spacer.
- Physicochemical Properties : Lower molecular weight (317.39 g/mol) and LogP (3.09) compared to Compound 2b (LogP ~3.09; similar to ), indicating reduced solubility .
Analogs with Modified Heterocyclic Systems
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS 1037-51-0)
- Structure : Replaces thiazole with a 5-ethyl-1,3,4-thiadiazole ring.
- Activity : Primarily antibacterial (e.g., sulfamethizole derivatives in ).
- Synthesis: Involves sulfonylation of 2-amino-5-ethyl-1,3,4-thiadiazole, differing from the triazole-acetamide coupling in Compound 2b .
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 51)
- Structure : Contains a fluorophenyl-substituted triazole and a phenylthio group.
- Activity : Designed as a cytohesin inhibitor, with distinct biological targets compared to Compound 2b .
- Synthesis : Utilizes Cu-catalyzed cycloaddition, similar to triazole formation in .
Pharmacological and Physicochemical Comparisons
*Estimated based on analogs in and .
Q & A
Basic: What synthetic strategies are commonly employed to prepare N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfamoylation : Reacting a thiazol-2-amine derivative with a sulfonyl chloride group under basic conditions (e.g., NaH in THF) to form the sulfamoyl bridge .
- Acetamide Coupling : Introducing the triazole moiety via nucleophilic substitution or amidation. For example, using ethyl chloroacetate in the presence of DMAP (4-dimethylaminopyridine) under ultrasonication to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the final product. Characterization via IR, NMR, and elemental analysis is critical to confirm purity .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles (e.g., nitro group twist relative to the benzene ring in related structures ).
- Spectroscopic Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, triazole C-N stretches at ~1600 cm⁻¹) .
- NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, acetamide CH₂ at δ 4.1–4.3 ppm) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced: What computational approaches are used to predict binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock or Schrödinger Suite model interactions with enzymes (e.g., triazole and thiazole moieties binding to hydrophobic pockets via π-π stacking or hydrogen bonds) .
- Quantum Chemical Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Reaction Path Search : Combines density functional theory (DFT) with machine learning to optimize synthetic routes and predict regioselectivity .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?
Methodological Answer:
- Systematic Substituent Variation : Modifying thiazole/triazole substituents (e.g., halogenation, alkylation) to assess impacts on anti-exudative or antimicrobial activity .
- Statistical Analysis : Multivariate regression models correlate structural descriptors (e.g., logP, polar surface area) with activity trends. For example, bulkier substituents may enhance membrane permeability but reduce solubility .
- In Vitro/In Vivo Cross-Validation : Testing derivatives under standardized assays (e.g., carrageenan-induced edema for anti-inflammatory activity) to reconcile conflicting data .
Advanced: What experimental designs mitigate challenges in optimizing reaction yields for analogs?
Methodological Answer:
- Design of Experiments (DoE) : Taguchi or factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For instance, THF/DMF mixtures improve solubility of intermediates .
- Green Chemistry Principles : Using ultrasound irradiation or microwave assistance to reduce reaction times (e.g., from 24 hours to 2 hours) and improve atom economy .
- Real-Time Monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress and identifies side products .
Advanced: How are formulation challenges addressed for in vivo studies of this compound?
Methodological Answer:
- Solubility Enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve bioavailability .
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) under varied pH conditions to identify hydrolytically labile groups (e.g., acetamide bonds) .
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations and identifies metabolites (e.g., sulfamoyl cleavage products) .
Advanced: What strategies validate target engagement in mechanistic studies?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) between the compound and enzymes (e.g., cyclooxygenase-2) .
- CRISPR-Cas9 Knockout Models : Confirms phenotypic rescue in target-deficient cell lines .
- Fluorescence Polarization : Tracks competitive displacement of fluorescent probes in enzyme active sites .
Advanced: How do crystallographic studies inform polymorph control during scale-up?
Methodological Answer:
- Polymorph Screening : Solvent-drop grinding identifies stable crystalline forms (e.g., Form I vs. Form II) .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to predict packing efficiency .
- Process Analytical Technology (PAT) : Monitors crystallization kinetics via FBRM (focused beam reflectance measurement) to ensure batch consistency .
Advanced: What analytical methods resolve stereochemical uncertainties in derivatives?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB) .
- Circular Dichroism (CD) : Detects Cotton effects in asymmetric triazole-thiazole systems .
- X-ray Crystallography with Anomalous Scattering : Assigns absolute configuration (e.g., using Cu Kα radiation) .
Advanced: How are machine learning models applied to predict toxicity profiles?
Methodological Answer:
- QSAR Modeling : Trains on datasets (e.g., Tox21) to predict hepatotoxicity or mutagenicity based on molecular descriptors .
- ADMET Prediction Tools : SwissADME or ProTox-II assess absorption, distribution, and cytochrome P450 interactions .
- High-Content Screening (HCS) : Combines in vitro cytotoxicity data with neural networks to prioritize low-risk candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
